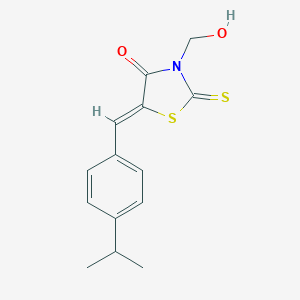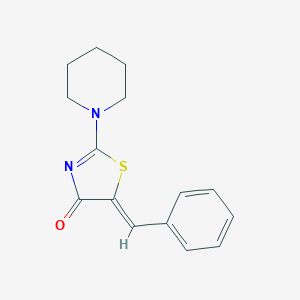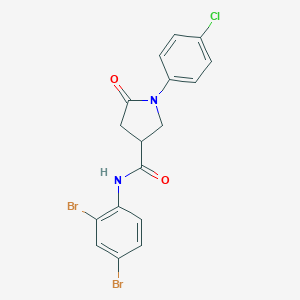
5-(1-ethyl-6-methyl-2(1H)-quinolinylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-ethyl-6-methyl-2-quinolinylidene)-1,3-dimethyl-2-sulfanylidene-4-imidazolidinone is a member of quinolines.
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Activities
A study by Ammar et al. (2016) synthesized various 5-imino-4-thioxo-2-imidazolidinone derivatives, showing significant antibacterial and antifungal activities. These derivatives were created from N-arylcyanothioformamide derivatives and aryl isocyanates, leading to a variety of substituted imidazole compounds (Ammar et al., 2016).
Mosquito Larvicidal Activity
Rajanarendar et al. (2010) synthesized a series of compounds including 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones, demonstrating good antibacterial, antifungal, and mosquito larvicidal activities (Rajanarendar et al., 2010).
Potential Drug for Depression and Anxiety
Cimarosti et al. (2011) identified 1-(3-{2-[4-(2-Methyl-5-quinolinyl)-1-piperazinyl]ethyl}phenyl)-2-imidazolidinone as a potential drug for treating depression and anxiety. The study focused on manufacturing route selection and process research studies (Cimarosti et al., 2011).
Antimicrobial Agents
Patel et al. (2012) synthesized thiazolidinone derivatives with antimicrobial activity against various bacteria and fungi. These compounds were synthesized from key intermediates and evaluated for their effectiveness (Patel et al., 2012).
Synthesis of Novel Compounds
Several studies focused on synthesizing novel compounds with potential biological activities. For instance, Stanovnik et al. (2002) and Kornicka et al. (2004) explored the synthesis of various derivatives, studying their potential applications and reactivities (Stanovnik et al., 2002); (Kornicka et al., 2004).
Antineoplastic Properties
Markosyan et al. (2014) investigated the antineoplastic properties of 3-substituted 5,5-dimethylbenzo[h]Quinazolin-4(3H)-Ones, contributing to the field of cancer research (Markosyan et al., 2014).
Propiedades
Fórmula molecular |
C17H19N3OS |
|---|---|
Peso molecular |
313.4g/mol |
Nombre IUPAC |
(5E)-5-(1-ethyl-6-methylquinolin-2-ylidene)-1,3-dimethyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H19N3OS/c1-5-20-13-8-6-11(2)10-12(13)7-9-14(20)15-16(21)19(4)17(22)18(15)3/h6-10H,5H2,1-4H3/b15-14+ |
Clave InChI |
HJBYUXZWKCKZLP-CCEZHUSRSA-N |
SMILES isomérico |
CCN\1C2=C(C=C/C1=C\3/C(=O)N(C(=S)N3C)C)C=C(C=C2)C |
SMILES |
CCN1C2=C(C=CC1=C3C(=O)N(C(=S)N3C)C)C=C(C=C2)C |
SMILES canónico |
CCN1C2=C(C=CC1=C3C(=O)N(C(=S)N3C)C)C=C(C=C2)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amino]acetamide](/img/structure/B413828.png)
![(2E,6Z)-2,6-bis[(3,4,5-trimethoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B413830.png)


![O-{4-[(4-methoxyanilino)carbonyl]phenyl} methyl(2-naphthyl)thiocarbamate](/img/structure/B413836.png)
![O-[4-({2-nitroanilino}carbonyl)phenyl] allyl(phenyl)thiocarbamate](/img/structure/B413837.png)


![O-[4-(anilinocarbonyl)phenyl] 4-morpholinecarbothioate](/img/structure/B413841.png)


![O-{4-[(2-bromoanilino)carbonyl]phenyl} allyl(phenyl)thiocarbamate](/img/structure/B413848.png)
![2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B413850.png)
![4-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methoxyphenyl)-1,3-thiazol-2-amine](/img/structure/B413852.png)